Cas no 55694-53-6 (Methyl 3-(2-methoxyethyl)aminopropanoate)
Methyl 3-(2-methoxyethyl)aminopropanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-[(2-methoxyethyl)amino]propanoate
- 55694-53-6
- methyl 3-(2-methoxyethylamino)propanoate
- G19588
- Methyl 3-((2-methoxyethyl)amino)propanoate
- Z53116038
- SCHEMBL1398380
- EN300-76397
- AKOS005267099
- Methyl 3-(2-methoxyethyl)aminopropanoate
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- MDL: MFCD10687305
- Inchi: 1S/C7H15NO3/c1-10-6-5-8-4-3-7(9)11-2/h8H,3-6H2,1-2H3
- InChI Key: GTRHZOVTLYYYJH-UHFFFAOYSA-N
- SMILES: O(C)CCNCCC(=O)OC
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 47.6Ų
Methyl 3-(2-methoxyethyl)aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356198-5mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356198-10mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M356198-50mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 50mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026907-500mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 500mg |
2144CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026907-500mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 500mg |
2144.0CNY | 2021-07-13 | ||
| Enamine | EN300-76397-0.05g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 0.05g |
$50.0 | 2024-05-22 | |
| Enamine | EN300-76397-0.1g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 0.1g |
$77.0 | 2024-05-22 | |
| Enamine | EN300-76397-0.25g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 0.25g |
$110.0 | 2024-05-22 | |
| Enamine | EN300-76397-0.5g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 0.5g |
$209.0 | 2024-05-22 | |
| Enamine | EN300-76397-1.0g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 1.0g |
$299.0 | 2024-05-22 |
Methyl 3-(2-methoxyethyl)aminopropanoate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Methyl 3-(2-methoxyethyl)aminopropanoate
Methyl 3-[(2-Methoxyethyl)Amino]Propanoate: A Comprehensive Overview
The compound Methyl 3-[(2-methoxyethyl)amino]propanoate, also known by its CAS registry number 55694-53-6, is a versatile chemical entity that has garnered significant attention in the field of biopharmaceuticals. This compound belongs to the class of amino acid derivatives, specifically methyl esters, and exhibits a unique structure that combines elements of both aliphatic and aromatic chemistry. Its molecular architecture makes it an interesting candidate for various applications, ranging from drug delivery systems to bioactive molecules.
One of the key features of Methyl 3-[(2-methoxyethyl)amino]propanoate is its functional groups, which include a methoxyethylamine moiety and a methyl ester group. These functional groups not only contribute to its chemical reactivity but also play a pivotal role in determining its biological activity. The methoxyethylamine substructure is particularly noteworthy, as it introduces steric bulk and hydrogen bonding capabilities, which can influence the compound's interactions with biomolecules.
Recent studies have highlighted the potential of Methyl 3-[(2-methoxyethyl)amino]propanoate in drug delivery systems. Its structure allows for easy incorporation into liposomal formulations, where it can act as a stabilizing agent or a targeting moiety. Moreover, its ester functionality can be leveraged to design controlled-release systems, enhancing the efficacy and safety of therapeutic agents.
Another area of research that has seen promising developments is the use of Methyl 3-[(2-methoxyethyl)amino]propanoate in peptide synthesis. The compound's amino group provides a reactive site for coupling reactions, making it an ideal precursor for building bioactive peptides with tailored properties. This approach has been explored in the context of developing antimicrobial agents and targeted drug delivery systems.
Furthermore, Methyl 3-[(2-methoxyethyl)amino]propanoate has shown potential as a bioisostere in medicinal chemistry. By replacing certain functional groups in existing drugs, it can improve pharmacokinetic properties such as solubility and absorption, while retaining or enhancing therapeutic efficacy. This strategy has been particularly valuable in the design of next-generation kinase inhibitors.
Recent advancements in computational chemistry have also shed light on the molecular modeling of Methyl 3-[(2-methoxyethyl)amino]propanoate. Through techniques such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, researchers have gained insights into how its structural features influence bioactivity. These studies are instrumental in guiding rational drug design efforts.
Looking ahead, the continued exploration of Methyl 3-[(2-methoxyethyl)amino]propanoate holds promise for addressing unmet medical needs. Its unique combination of functional groups and structural flexibility positions it as a valuable tool in the development of innovative therapies. As research progresses, it is expected that new applications will emerge, further solidifying its role in the biopharmaceutical landscape.
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